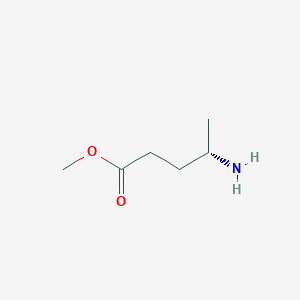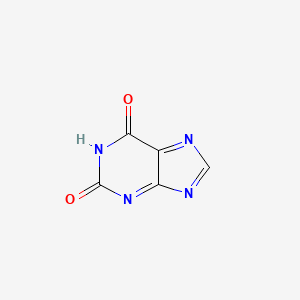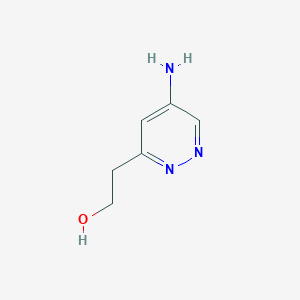![molecular formula C6H5N3 B11924032 5H-Pyrrolo[3,4-D]pyrimidine CAS No. 671-23-8](/img/structure/B11924032.png)
5H-Pyrrolo[3,4-D]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrrolo[3,4-D]pyrimidine is a nitrogen-containing heterocyclic compound that consists of a pyrrole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[3,4-D]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate, leads to the formation of the desired compound . Another method involves the use of 4-hydroxyl pyrrolopyrimidine, which is dissolved in phosphorus oxychloride and subjected to specific reaction conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5H-Pyrrolo[3,4-D]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the compound’s functional groups.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
5H-Pyrrolo[3,4-D]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of various biologically active molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5H-Pyrrolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives of this compound have been shown to inhibit kinase activity, leading to the disruption of cellular signaling pathways involved in cancer progression . The compound’s ability to bind to these targets and modulate their activity is crucial for its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[2,3-D]pyrimidine: This compound shares a similar structure but differs in the position of the nitrogen atoms in the pyrimidine ring.
Pyrrolo[1,2-A]pyrazine: Another nitrogen-containing heterocycle with distinct biological activities.
Uniqueness
5H-Pyrrolo[3,4-D]pyrimidine is unique due to its specific arrangement of nitrogen atoms and its ability to undergo diverse chemical reactions. Its potential as a scaffold for drug discovery and its wide range of biological activities make it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
671-23-8 |
|---|---|
Molekularformel |
C6H5N3 |
Molekulargewicht |
119.12 g/mol |
IUPAC-Name |
5H-pyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C6H5N3/c1-5-2-8-4-9-6(5)3-7-1/h2-4H,1H2 |
InChI-Schlüssel |
SAHJOSKPGKTZTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CN=CN=C2C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Aminospiro[2.5]oct-6-EN-5-one](/img/structure/B11923955.png)





![6-Methyl-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11923977.png)



![4-Azaspiro[2.5]octan-6-ol](/img/structure/B11924015.png)
![3-Vinylpyrazolo[1,5-a]pyridine](/img/structure/B11924019.png)

